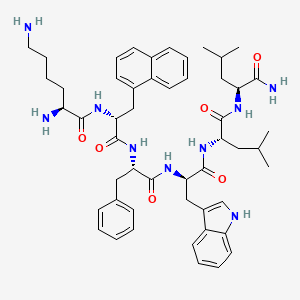
210229-94-0
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the Chemical Abstracts Service number 210229-94-0 is known as SEB Domain 144-153 acetate. It is a peptide consisting of amino acid residues 163-172 of the staphylococcal enterotoxin B domain. This compound has been shown to inhibit the transcytosis of several staphylococcal enterotoxins, including staphylococcal enterotoxin A, staphylococcal enterotoxin E, and toxic shock syndrome toxin-1 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SEB Domain 144-153 acetate involves solid-phase peptide synthesis, a method commonly used for the production of peptides. The process typically includes the following steps:
Amino Acid Coupling: The amino acids are sequentially coupled to a solid resin support.
Deprotection: The protecting groups on the amino acids are removed.
Cleavage: The peptide is cleaved from the resin.
Purification: The crude peptide is purified using high-performance liquid chromatography.
Industrial Production Methods
Industrial production of SEB Domain 144-153 acetate follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale purification systems .
Análisis De Reacciones Químicas
Types of Reactions
SEB Domain 144-153 acetate primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole are commonly used.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bonds.
Major Products
The major products formed from these reactions are the peptide itself and its hydrolyzed fragments .
Aplicaciones Científicas De Investigación
SEB Domain 144-153 acetate has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigated for its role in inhibiting the transcytosis of staphylococcal enterotoxins, which are important in understanding bacterial pathogenesis.
Medicine: Explored for potential therapeutic applications in preventing staphylococcal infections.
Industry: Utilized in the development of peptide-based assays and diagnostic tools
Mecanismo De Acción
SEB Domain 144-153 acetate exerts its effects by binding to specific sites on staphylococcal enterotoxins, thereby inhibiting their transcytosis. This prevents the toxins from crossing epithelial barriers and entering the bloodstream. The molecular targets include the enterotoxins themselves, and the pathways involved are those related to toxin transport and immune response modulation .
Comparación Con Compuestos Similares
Similar Compounds
SEB Domain 144-153 trifluoroacetate: Another form of the same peptide with trifluoroacetate as the counterion.
SEB Domain 152-161: A similar peptide consisting of amino acid residues 152-161 of the staphylococcal enterotoxin B domain.
Uniqueness
SEB Domain 144-153 acetate is unique in its specific sequence and its ability to inhibit multiple staphylococcal enterotoxins. Its acetate form also provides distinct solubility and stability properties compared to other forms .
Propiedades
Número CAS |
210229-94-0 |
|---|---|
Fórmula molecular |
C₅₀H₉₀N₁₄O₁₇ |
Peso molecular |
1159.33 |
Secuencia |
One Letter Code: KKKVTAQELD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-(tetradecanoylamino)pentanediamide](/img/structure/B612455.png)









